molecular formula C8H7BrFNO2 B8064930 6-Fluoro-2-methyl-3-nitrobenzyl bromide

6-Fluoro-2-methyl-3-nitrobenzyl bromide

Cat. No.: B8064930
M. Wt: 248.05 g/mol
InChI Key: VFEFBWJHCRLCPY-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzyl bromide, featuring a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-nitrobenzyl bromide typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-3-fluorotoluene to introduce the nitro group, followed by bromination to attach the bromine atom to the benzyl position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-nitrobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The primary product is 6-Fluoro-2-methyl-3-aminobenzyl bromide.

    Oxidation: The primary product is 6-Fluoro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

6-Fluoro-2-methyl-3-nitrobenzyl bromide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atom also affects the electronic properties of the molecule, further modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzyl bromide: Lacks the fluorine and methyl groups, making it less reactive in certain nucleophilic substitution reactions.

    2-Fluoro-3-nitrobenzyl bromide: Similar but lacks the methyl group, affecting its steric and electronic properties.

    2-Methyl-3-nitrobenzyl bromide: Lacks the fluorine atom, resulting in different electronic effects on the benzene ring.

Uniqueness

6-Fluoro-2-methyl-3-nitrobenzyl bromide is unique due to the combined presence of fluorine, methyl, and nitro groups, which collectively influence its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-5-6(4-9)7(10)2-3-8(5)11(12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFBWJHCRLCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CBr)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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